molecular formula C8H17N B14633589 3,6-Dimethylazepane CAS No. 55650-67-4

3,6-Dimethylazepane

Cat. No.: B14633589
CAS No.: 55650-67-4
M. Wt: 127.23 g/mol
InChI Key: LKHYLIILDFDDHW-UHFFFAOYSA-N
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Description

3,6-Dimethylazepane is an organic compound belonging to the class of azepanes, which are seven-membered nitrogen-containing heterocycles The presence of two methyl groups at the 3rd and 6th positions of the azepane ring distinguishes this compound from other azepane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethylazepane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,6-diaminohexane with acetone in the presence of a suitable catalyst can lead to the formation of this compound. The reaction typically requires heating and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of a precursor compound, such as 3,6-dimethyl-1,6-diaminohexane, in the presence of a metal catalyst like palladium on carbon. This process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

    Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium on carbon) is a typical method.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted azepane derivatives.

Scientific Research Applications

3,6-Dimethylazepane has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial or antiviral properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: this compound can be used as an intermediate in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3,6-Dimethylazepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Azepane: The parent compound without methyl substitutions.

    3-Methylazepane: A derivative with a single methyl group at the 3rd position.

    6-Methylazepane: A derivative with a single methyl group at the 6th position.

Uniqueness

3,6-Dimethylazepane is unique due to the presence of two methyl groups, which can influence its chemical reactivity, physical properties, and potential applications. The steric and electronic effects of the methyl groups can lead to differences in reaction outcomes and biological activity compared to other azepane derivatives.

Properties

CAS No.

55650-67-4

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

3,6-dimethylazepane

InChI

InChI=1S/C8H17N/c1-7-3-4-8(2)6-9-5-7/h7-9H,3-6H2,1-2H3

InChI Key

LKHYLIILDFDDHW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CNC1)C

Origin of Product

United States

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